

Introduction: The Strategic Importance of 4-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-3-fluoropyridine

Cat. No.: B1587321

[Get Quote](#)

In the landscape of modern medicinal and agrochemical synthesis, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. **4-Chloro-3-fluoropyridine** (CAS No. 2546-56-7) has emerged as a particularly valuable intermediate.^{[1][2]} Its structure, featuring a pyridine core functionalized with two different halogens at adjacent positions, offers a versatile platform for constructing complex molecular architectures. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen activates the ring system for specific chemical transformations, making it a sought-after precursor in the synthesis of novel therapeutic agents and crop protection chemicals.^{[1][3]}

Molecular Structure and Physicochemical Properties

4-Chloro-3-fluoropyridine is a substituted pyridine derivative existing as a colorless to pale yellow liquid with a characteristically pungent odor.^[1] The presence of both chlorine and fluorine substituents imparts distinct electronic properties and chemical stability to the molecule.^[1]

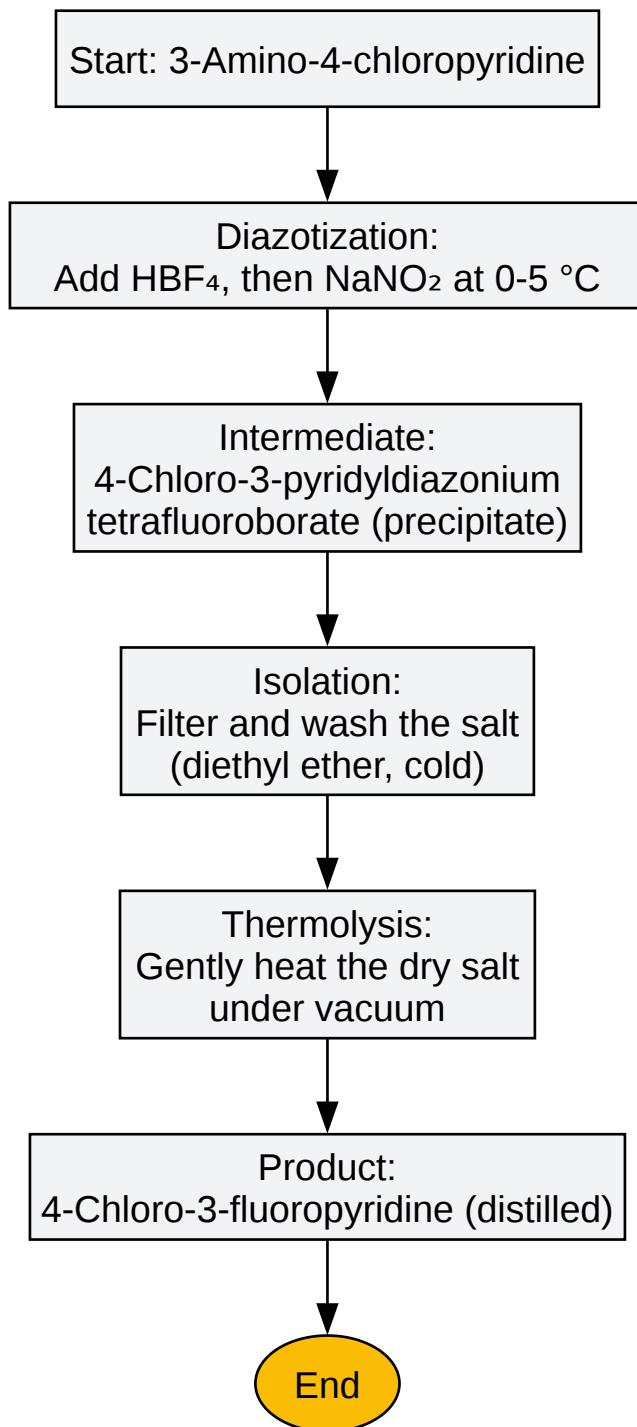
Molecular Structure

The IUPAC name for this compound is **4-chloro-3-fluoropyridine**.^[4] Its fundamental structure consists of a six-membered pyridine ring substituted with a fluorine atom at position 3 and a

chlorine atom at position 4.

Caption: Molecular Structure of **4-Chloro-3-fluoropyridine**.

Physicochemical Data


The key quantitative properties of **4-Chloro-3-fluoropyridine** are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	2546-56-7	[4] [5]
Molecular Formula	C ₅ H ₃ ClFN	[4] [5]
Molecular Weight	131.53 g/mol	[4]
Appearance	Colorless to light yellow liquid	[1] [6] [7]
Density	1.333 g/mL at 25 °C	[5] [8]
Boiling Point	139 °C	[6] [7]
Melting Point	-24 °C	[6] [7]
Flash Point	28 °C (82.4 °F)	[6] [9]
pKa	1.93 ± 0.10 (Predicted)	[6] [7]
SMILES	C1=CN=CC(=C1Cl)F	[4]
InChIKey	BEQUUSCRAKEKQM- UHFFFAOYSA-N	[4]

Synthesis Methodology: The Balz-Schiemann Approach

While multiple pathways to fluorinated pyridines exist, a common and robust strategy for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. Although a specific, published protocol for **4-Chloro-3-fluoropyridine** is not readily available, a scientifically sound synthesis can be proposed starting from 3-amino-4-chloropyridine. This

process involves two key stages: diazotization of the amine to form a diazonium salt, followed by thermal decomposition to yield the final fluorinated product.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **4-Chloro-3-fluoropyridine**.

Representative Experimental Protocol

This protocol is adapted from established procedures for similar fluoropyridine syntheses.[\[10\]](#)

Causality: The use of tetrafluoroboric acid (HBF_4) is critical as it serves as both the acid for diazotization and the source of the fluoride nucleophile via the $[\text{BF}_4]^-$ counter-ion. The low temperature for diazotization is essential to prevent premature decomposition of the unstable diazonium salt.

- **Preparation:** In a suitable reaction vessel equipped with a magnetic stirrer and a thermometer, suspend 3-amino-4-chloropyridine (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (HBF_4) (2.5 eq). Cool the mixture to 0-5 °C using an ice-salt bath.
- **Diazotization:** While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO_2) (1.1 eq) in a minimal amount of water dropwise. **Expertise:** Vigorous stirring is crucial to ensure efficient reaction as the diazonium salt intermediate will precipitate from the solution.
- **Isolation of Intermediate:** After the addition is complete, stir the resulting thick slurry for an additional 30 minutes at 0-5 °C. Isolate the precipitated 4-chloro-3-pyridyl diazonium tetrafluoroborate salt by vacuum filtration.
- **Washing and Drying:** Wash the filter cake sequentially with cold water, cold methanol, and finally diethyl ether to remove residual acid and water. Dry the salt thoroughly under vacuum. **Trustworthiness:** The salt must be completely dry before proceeding; residual water can lead to side reactions (e.g., formation of 4-chloro-3-hydroxypyridine) during thermolysis.
- **Thermolysis (Schiemann Reaction):** Place the dry diazonium salt in a distillation apparatus. Heat the solid gently under vacuum. The salt will decompose, evolving nitrogen (N_2) and boron trifluoride (BF_3) gas, while the liquid **4-chloro-3-fluoropyridine** product distills over.
- **Purification:** Collect the distilled product. Further purification can be achieved by redistillation if necessary.

Chemical Reactivity and Synthetic Utility

The primary utility of **4-chloro-3-fluoropyridine** in synthesis stems from its susceptibility to nucleophilic aromatic substitution (SN_{Ac}). The electron-deficient nature of the pyridine ring

allows nucleophiles to attack, and the chlorine atom at the C-4 position serves as an effective leaving group. While fluorine can also be a leaving group in SNAr reactions (and is often more rapidly displaced than chlorine on activated rings), the C-Cl bond is weaker, making substitution at C-4 generally favorable under many conditions.[\[10\]](#)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Representative Experimental Protocol: Amination

This protocol describes a typical amination reaction, a common transformation in drug development.

- **Setup:** To a solution of **4-chloro-3-fluoropyridine** (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.2 eq).
- **Base:** Add a non-nucleophilic base, such as potassium carbonate (K_2CO_3) or diisopropylethylamine (DIPEA) (2.0 eq), to act as a scavenger for the HCl generated during the reaction.
- **Reaction:** Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). **Expertise:** The choice of solvent and temperature is critical; higher temperatures are often required to drive the substitution, and polar aprotic solvents are ideal for stabilizing the charged Meisenheimer complex intermediate.
- **Workup:** Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Predicted Spectroscopic Profile

While experimental spectra for **4-chloro-3-fluoropyridine** are not available in common public databases, its spectroscopic characteristics can be reliably predicted based on its structure and

established principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons.

- H-2: This proton, adjacent to the nitrogen, will be the most deshielded, appearing furthest downfield ($\delta \approx 8.3\text{-}8.5$ ppm). It will be split by H-6 (a small, 4-bond coupling, $J \approx 0.5\text{-}1$ Hz) and by the fluorine at C-3 (a 4-bond coupling, $^4\text{JHF} \approx 2\text{-}4$ Hz), likely resulting in a narrow doublet of doublets.
- H-6: This proton is adjacent to the nitrogen and will appear downfield ($\delta \approx 8.2\text{-}8.4$ ppm). It will be split by H-5 into a doublet ($^3\text{JHH} \approx 5\text{-}6$ Hz) and may show further small coupling to H-2.
- H-5: This proton is adjacent to the chlorinated carbon and will be the most upfield of the three ($\delta \approx 7.3\text{-}7.5$ ppm). It will be split by H-6 into a doublet ($^3\text{JHH} \approx 5\text{-}6$ Hz) and by the fluorine at C-3 (a 3-bond coupling, $^3\text{JHF} \approx 3\text{-}5$ Hz), resulting in a doublet of doublets.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display five signals, with characteristic splitting patterns due to C-F coupling.

- C-3 (bearing F): Expected to be significantly downfield and show a very large one-bond coupling constant ($^1\text{JCF} \approx 240\text{-}260$ Hz), appearing as a doublet.
- C-4 (bearing Cl): This carbon's chemical shift will be influenced by both halogens. It will exhibit a two-bond coupling to fluorine ($^2\text{JCF} \approx 15\text{-}25$ Hz), appearing as a doublet.
- C-2: Adjacent to nitrogen, this carbon will be downfield and show a two-bond coupling to fluorine ($^2\text{JCF} \approx 10\text{-}20$ Hz), appearing as a doublet.
- C-5: This carbon will show a three-bond coupling to fluorine ($^3\text{JCF} \approx 3\text{-}5$ Hz), appearing as a narrow doublet.
- C-6: This carbon is furthest from the fluorine and may show a very small four-bond coupling ($^4\text{JCF} \approx 0\text{-}2$ Hz) or appear as a singlet.

Mass Spectrometry (Electron Impact)

The mass spectrum provides crucial information about the molecular weight and elemental composition.

- Molecular Ion (M^+): The spectrum will show a molecular ion peak at $m/z = 131$.
- Isotope Peak ($M+2$): Due to the natural abundance of the ^{37}Cl isotope ($\approx 24.2\%$), a characteristic $M+2$ peak will appear at $m/z = 133$ with an intensity approximately one-third that of the M^+ peak. This 3:1 ratio is a definitive signature for a molecule containing one chlorine atom.
- Fragmentation: Key fragmentation pathways would likely include the loss of a chlorine radical ($M-35$, resulting in an ion at $m/z = 96$) and the characteristic loss of HCN from the pyridine ring (e.g., from the m/z 96 fragment, leading to an ion at $m/z = 69$).

Safety and Handling

4-Chloro-3-fluoropyridine is a flammable and hazardous chemical that requires careful handling in a controlled laboratory environment.

Hazard Class	GHS Statement	Precaution
Flammable Liquid	H226: Flammable liquid and vapor	Keep away from heat, sparks, and open flames. [4]
Skin Irritation	H315: Causes skin irritation	Wear protective gloves and clothing. [4]
Eye Irritation	H319: Causes serious eye irritation	Wear eye and face protection. [4]
Respiratory Irritation	H335: May cause respiratory irritation	Use only in a well-ventilated area or chemical fume hood. [4]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[\[1\]](#) Personal

Protective Equipment (PPE): Always use appropriate PPE, including safety goggles with side shields, a face shield, chemical-resistant gloves, and a lab coat.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]
- 2. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. Spectral Database for Organic Compounds [dl1.en-us.nina.az]
- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 6. researchgate.net [researchgate.net]
- 7. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 4-Chloro-3-fluoropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587321#4-chloro-3-fluoropyridine-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com